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Compound of Interest

Compound Name: 2,3-Dichlorobenzyl alcohol

Cat. No.: B150960 Get Quote

Introduction

2,3-Dichlorobenzyl alcohol and its derivatives are valuable building blocks in the synthesis of

complex pharmaceutical intermediates. Their specific substitution pattern allows for the

introduction of key structural motifs in pharmacologically active molecules. This document

provides detailed application notes and protocols for the use of a key derivative, 2,3-dichloro-6-

nitrobenzyl alcohol, in the synthesis of a crucial intermediate for the platelet-reducing agent,

Anagrelide.

Application: Synthesis of Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate, a Key Intermediate for

Anagrelide

Anagrelide is a medication used to treat essential thrombocythemia, a condition characterized

by the overproduction of blood platelets.[1] A critical intermediate in the synthesis of Anagrelide

is ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate. The synthesis of this intermediate can be

efficiently achieved starting from 2,3-dichlorobenzaldehyde, proceeding through the key

intermediate 2,3-dichloro-6-nitrobenzyl alcohol.

The overall synthetic workflow is depicted below:
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Figure 1: Synthetic workflow for the preparation of the Anagrelide intermediate.

Experimental Protocols
The following protocols detail the steps for the synthesis of ethyl N-(6-amino-2,3-

dichlorobenzyl)glycinate.
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Protocol 1: Synthesis of 2,3-Dichloro-6-nitrobenzaldehyde

This protocol describes the nitration of 2,3-dichlorobenzaldehyde.

Materials: 2,3-dichlorobenzaldehyde, Concentrated Sulfuric Acid (95-98% w/w),

Concentrated Nitric Acid (69-71% w/w), Ice.

Procedure:

In a suitable reaction vessel, dissolve 40 g of 2,3-dichlorobenzaldehyde in 160 mL of

concentrated sulfuric acid.

Cool the solution to 20-25°C.

Slowly add 24.7 g of concentrated nitric acid over 20 minutes, maintaining the temperature

between 20-30°C using an ice bath.

Stir the reaction mixture at room temperature for 1 hour.

Pour the reaction mixture into 600 mL of water in portions.

Stir the resulting suspension for 2 hours and then filter.

Wash the filter cake with water (3 x 50 mL) and dry under vacuum to yield the product.[2]

Protocol 2: Synthesis of 2,3-Dichloro-6-nitrobenzyl alcohol

This protocol details the reduction of the aldehyde to the corresponding alcohol.

Materials: 2,3-dichloro-6-nitrobenzaldehyde, Methylene Chloride, Sodium Borohydride,

Methanol, Water.

Procedure:

To a clean and dry flask, add 2000 mL of methylene chloride and 120 g of sodium

borohydride.

Cool the mixture to 0-5°C.
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Slowly add 100 mL of methanol over 20 minutes.

Add a solution of 500 g of 2,3-dichloro-6-nitrobenzaldehyde in 2000 mL of methylene

chloride over 2 hours, maintaining the temperature at 0-5°C.

Stir the contents at 0-5°C for 1 hour.

After reaction completion, add 3000 mL of water and stir for 10 minutes.

Separate the organic layer, dry it over sodium sulfate, and concentrate under vacuum to

obtain the title compound.[3][4]

Protocol 3: Synthesis of 2,3-Dichloro-6-nitrobenzyl chloride

This protocol describes the conversion of the alcohol to the benzyl chloride.

Materials: 2,3-dichloro-6-nitrobenzyl alcohol, Triethylamine, Thionyl Chloride, Toluene, Water.

Procedure:

Prepare a concentrated solution of 2,3-dichloro-6-nitrobenzyl alcohol.

Add triethylamine to the solution.

Add thionyl chloride dropwise over 15 minutes.

Heat the solution to 45-50°C for 18 hours.

Cool the reaction to room temperature.

Add water and toluene to the reaction mixture and filter.

Wash the organic layer with water and dry by azeotropic distillation.[1][5]

Protocol 4: Synthesis of Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate

This protocol details the alkylation of ethyl glycinate.
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Materials: 2,3-dichloro-6-nitrobenzyl chloride, Ethyl Glycinate Hydrochloride, Triethylamine,

Ethanol.

Procedure:

This reaction can be performed via reductive amination of 2,3-dichloro-6-

nitrobenzaldehyde with glycine ethyl ester hydrochloride in the presence of triethylamine

and a reducing agent.[6]

Alternatively, the previously synthesized 2,3-dichloro-6-nitrobenzyl chloride is reacted with

ethyl glycine.[7]

Protocol 5: Synthesis of Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate

This protocol describes the reduction of the nitro group to an amine.

Materials: Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate hydrochloride, Stannous Chloride

Dihydrate, Concentrated Hydrochloric Acid.

Procedure:

Prepare a suspension of 30 g of ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate

hydrochloride in 120 mL of concentrated hydrochloric acid.

Separately, prepare a mixture of 88.6 g of stannous chloride dihydrate in 60 mL of

hydrochloric acid.

Slowly add the glycine solution to the tin solution.

Heat the resulting reaction mixture at 40-50°C for 2 hours.

Filter the solids and dissolve the filter cake in water and methylene chloride.

The organic phase is separated, concentrated, and the crude material is purified to yield

the final intermediate.[2] A yield of 72% has been reported for a similar reduction using

platinum on carbon as a catalyst under hydrogen pressure.[1]
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Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of the

Anagrelide intermediate.

Step
Starting
Material

Product Reagents Yield (%) Reference

1. Nitration

2,3-

Dichlorobenz

aldehyde

2,3-Dichloro-

6-

nitrobenzalde

hyde

HNO₃, H₂SO₄ 44-50 [2]

2. Aldehyde

Reduction

2,3-Dichloro-

6-

nitrobenzalde

hyde

2,3-Dichloro-

6-nitrobenzyl

alcohol

NaBH₄,

Methanol
High [3][4]

3.

Chlorination

2,3-Dichloro-

6-nitrobenzyl

alcohol

2,3-Dichloro-

6-nitrobenzyl

chloride

SOCl₂,

Triethylamine
- [1][5]

4. Alkylation

2,3-Dichloro-

6-nitrobenzyl

chloride

Ethyl N-(2,3-

dichloro-6-

nitrobenzyl)gl

ycinate

Ethyl

glycinate,

Triethylamine

66-71 [6]

5. Nitro

Reduction

Ethyl N-(2,3-

dichloro-6-

nitrobenzyl)gl

ycinate HCl

Ethyl N-(6-

amino-2,3-

dichlorobenzy

l)glycinate

SnCl₂·2H₂O,

HCl
- [2]

5a.

Alternative

Nitro

Reduction

Ethyl N-(2,3-

dichloro-6-

nitrobenzyl)gl

ycinate HCl

Ethyl N-(6-

amino-2,3-

dichlorobenzy

l)glycinate

H₂, 5% Pt/C

(sulfided)
72 [1]

Mechanism of Action of Anagrelide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://patents.google.com/patent/CN107032968A/en
https://newdrugapprovals.org/2018/04/11/anagrelide-%E3%82%A2%E3%83%8A%E3%82%B0%E3%83%AC%E3%83%AA%E3%83%89/
https://patents.google.com/patent/US20100075999A1/en
https://patents.google.com/patent/EP1700859A2/en
https://patents.google.com/patent/WO2008096145A1/en
https://patentimages.storage.googleapis.com/2d/f1/ab/2cd10bded6f0e4/EP1700859A2.pdf
https://patents.google.com/patent/CN107032968A/en
https://patents.google.com/patent/EP1700859A2/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150960?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Anagrelide functions by inhibiting the maturation of platelets from their precursor cells,

megakaryocytes. This is achieved through the inhibition of phosphodiesterase III (PDE III), an

enzyme that plays a crucial role in cell signaling. The inhibition of PDE III leads to a disruption

of the signaling pathways necessary for megakaryocyte maturation, ultimately resulting in a

decreased production of platelets.

Anagrelide Signaling Pathway
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Figure 2: Simplified signaling pathway of Anagrelide's mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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